molecular formula C8H4ClFN2O B12445342 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12445342
M. Wt: 198.58 g/mol
InChI Key: UTNYUYRRTPMKKO-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluorobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides.

    Materials Science: It is employed in the design of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-fluorophenyl)-1,2,4-triazole
  • 3-(4-Chloro-2-fluorophenyl)-1,2,4-thiadiazole
  • 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxazole

Uniqueness

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific electronic properties and structural features, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Biological Activity

The compound 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole belongs to the family of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Synthesis

The structural formula for this compound is represented as follows:

C8H5ClFN2O\text{C}_8\text{H}_5\text{ClF}\text{N}_2\text{O}

This compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The incorporation of halogen substituents like chlorine and fluorine is known to influence the biological properties of oxadiazoles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundHeLa15.63
Similar DerivativeMCF-70.12 - 2.78
Similar DerivativeA5490.23

These findings suggest that the oxadiazole moiety can be a promising scaffold for developing anticancer agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds related to this compound have demonstrated efficacy against both bacterial and fungal strains.

PathogenActivityIC50 (µM)
E. coliAntibacterial25
C. albicansAntifungal30

These results indicate that this class of compounds may serve as effective antimicrobial agents .

Enzyme Inhibition

Another significant aspect of the biological activity of oxadiazoles is their ability to inhibit key enzymes involved in various diseases.

  • Butyrylcholinesterase (BuChE) : Selective inhibitors have been developed from oxadiazole derivatives with IC50 values as low as 5.07 µM. This suggests potential applications in treating Alzheimer's disease .

Case Studies

  • Anticancer Study : A derivative similar to this compound was tested against drug-resistant leukemia cell lines and showed EC50 values ranging from 5.5 to 13.2 µM .
  • Antimicrobial Efficacy : A series of oxadiazole derivatives were evaluated for their antibacterial properties against Pseudomonas aeruginosa and showed significant activity with MIC values below 20 µg/mL .

The biological activity of oxadiazoles is often attributed to their ability to interact with biological targets such as enzymes and receptors:

  • Enzyme Inhibition : Oxadiazoles can inhibit enzymes like HDACs and carbonic anhydrases, which are crucial in cancer progression and other diseases.
  • Receptor Modulation : These compounds can also interact with neurotransmitter receptors, providing a pathway for neurological applications.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-11-4-13-12-8/h1-4H

InChI Key

UTNYUYRRTPMKKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NOC=N2

Origin of Product

United States

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